CI-966 hydrochloride

Description

Properties

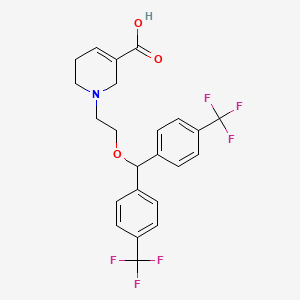

IUPAC Name |

1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F6NO3/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32/h2-10,20H,1,11-14H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHQDSBIBSKHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149194 | |

| Record name | CI 966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110283-79-9 | |

| Record name | 1-[2-[Bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110283-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 966 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI 966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-966 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HVE799MEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CI-966 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, CI-966 hydrochloride effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission. This guide provides a comprehensive overview of the core mechanism of action of CI-966 hydrochloride, including its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties. It also explores the potential mechanisms underlying the compound's significant adverse psychiatric effects, which ultimately led to the discontinuation of its clinical development.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic action of GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[1] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter-1). GAT-1 is the predominant subtype in the brain and is primarily responsible for GABA reuptake at synapses.[2][3]

CI-966 hydrochloride was developed as a highly potent and selective inhibitor of GAT-1 with the therapeutic goal of treating conditions associated with reduced GABAergic function, such as epilepsy and anxiety.[4] Its mechanism of action relies on the principle that inhibiting GAT-1 will lead to an accumulation of GABA in the synaptic cleft, prolonging its inhibitory effect on postsynaptic neurons.

Molecular Mechanism of Action

The primary molecular target of CI-966 is the GAT-1 protein. By binding to GAT-1, CI-966 competitively inhibits the transport of GABA, effectively blocking its reuptake from the synapse. This leads to an increased concentration of GABA in the synaptic cleft, resulting in enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B receptors).

Binding Affinity and Potency

CI-966 exhibits high potency and selectivity for GAT-1. The following table summarizes the available quantitative data on its inhibitory activity.

| Parameter | Species | Value | Reference |

| IC50 | Human GAT-1 | 0.26 µM | [4] |

| IC50 | Rat GAT-1 | 1.2 µM | [5] |

Signaling Pathways and Downstream Effects

The inhibition of GAT-1 by CI-966 initiates a cascade of events that ultimately modulate neuronal activity. The increased synaptic GABA concentration leads to a greater activation of postsynaptic GABA-A and GABA-B receptors.

Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels, also contributing to an inhibitory postsynaptic potential.

Experimental Protocols

The mechanism of action of CI-966 has been investigated using a variety of in vitro and in vivo experimental techniques.

[3H]GABA Uptake Assay

This assay is used to determine the inhibitory potency of compounds on GAT-1.

Protocol:

-

Cell Culture: Cells expressing the target GAT-1 (e.g., HEK293 cells transfected with the GAT-1 gene) are cultured to confluence in appropriate multi-well plates.

-

Pre-incubation: The cells are washed with a buffered salt solution and then pre-incubated with various concentrations of CI-966 hydrochloride for a specified time.

-

Initiation of Uptake: A solution containing a known concentration of [3H]GABA is added to each well to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]GABA uptake against the concentration of CI-966.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a living animal.

Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Small molecules, including GABA, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Drug Administration: CI-966 hydrochloride is administered systemically (e.g., intraperitoneally).

-

Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentration of GABA over time.[6]

Pharmacokinetics

Pharmacokinetic studies in laboratory animals have shown that CI-966 is orally bioavailable. The table below summarizes key pharmacokinetic parameters.

| Parameter | Species | Dose | Value | Reference |

| Tmax (oral) | Dog | 1.39 mg/kg | 0.7 hr | [7] |

| Tmax (oral) | Rat | 5 mg/kg | 4.0 hr | [7] |

| t1/2 (IV) | Dog | 1.39 mg/kg | 1.2 hr | [7] |

| t1/2 (IV) | Rat | 5 mg/kg | 4.5 hr | [7] |

| Oral Bioavailability | Dog | 1.39 mg/kg | 100% | [7] |

| Oral Bioavailability | Rat | 5 mg/kg | 100% | [7] |

Mechanism of Adverse Psychiatric Effects

Despite its promising anticonvulsant activity in preclinical models, the clinical development of CI-966 was halted due to the emergence of severe psychiatric adverse effects in humans at higher doses, including psychosis. The precise mechanism underlying these effects is not fully understood, but it is hypothesized to involve a profound disruption of the delicate balance between GABAergic and glutamatergic neurotransmission.

A significant increase in global GABA levels can lead to a widespread and non-physiological dampening of neuronal activity. This could, in turn, trigger compensatory changes in other neurotransmitter systems, particularly the glutamate (B1630785) system, which is the primary excitatory system in the brain. An imbalance between inhibition and excitation is a key hypothesis in the pathophysiology of schizophrenia.

Conclusion

CI-966 hydrochloride is a potent and selective GAT-1 inhibitor that effectively enhances GABAergic neurotransmission by increasing synaptic GABA levels. While its mechanism of action showed therapeutic promise for conditions like epilepsy, the severe psychiatric adverse effects observed in clinical trials highlighted the critical importance of maintaining a balanced interplay between inhibitory and excitatory neurotransmitter systems. Further research into the precise molecular mechanisms underlying these adverse effects is crucial for the future development of safer and more effective modulators of the GABAergic system.

References

- 1. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CI-966 Hydrochloride: A Selective GAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] By blocking GAT-1, CI-966 effectively increases the concentration and prolongs the action of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[3][4] This mechanism of action confers upon CI-966 significant anticonvulsant and neuroprotective properties, which have been demonstrated in various preclinical models.[5][6][7]

Initially investigated for its therapeutic potential in epilepsy and anxiety, the clinical development of CI-966 was discontinued (B1498344) due to the emergence of severe neurological and psychiatric adverse effects at higher doses in early-phase human trials.[3] Despite its discontinuation for clinical use, CI-966 remains a valuable pharmacological tool for researchers studying the intricacies of the GABAergic system and the role of GAT-1 in health and disease.[2] This technical guide provides a comprehensive overview of CI-966 hydrochloride, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its in vitro and in vivo evaluation.

Mechanism of Action

The primary mechanism of action of CI-966 is the selective inhibition of the GAT-1 transporter.[3][5] GAT-1 is a sodium- and chloride-dependent transporter responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1][2] By binding to GAT-1, CI-966 competitively inhibits GABA uptake into presynaptic neurons and surrounding glial cells.[4] This leads to an accumulation of GABA in the extracellular space, resulting in the potentiation of GABAergic signaling at both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[8] The enhanced inhibitory tone in the CNS is believed to underlie the anticonvulsant and anxiolytic effects of CI-966.[3][7]

dot

Caption: GABAergic Synapse and the Action of CI-966.

Physicochemical Properties

A summary of the key physicochemical properties of CI-966 hydrochloride is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [5][6] |

| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl | [5][9] |

| Molecular Weight | 509.87 g/mol | [5][6] |

| CAS Number | 110283-66-4 | [5][6] |

| Purity | ≥98% | [5][6] |

| Solubility | Soluble to 10 mM in ethanol (B145695) and to 100 mM in DMSO | [5][6] |

| Appearance | White to off-white solid | [9] |

| Storage | Desiccate at room temperature | [5][6] |

In Vitro Pharmacology

The in vitro activity of CI-966 hydrochloride has been primarily characterized by its potent and selective inhibition of the GAT-1 transporter.

| Parameter | Species | Value (IC₅₀) | Reference(s) |

| GAT-1 Inhibition | Human (cloned) | 0.26 µM | [3][4][5][6][10] |

| GAT-1 Inhibition | Rat (cloned) | 1.2 µM | [4][5][6][10] |

| Selectivity | >200-fold selective for GAT-1 over GAT-2 and GAT-3 | [4][5][6] |

In Vivo Pharmacology & Pharmacokinetics

In vivo studies have demonstrated the anticonvulsant and neuroprotective effects of CI-966. It is centrally active upon systemic administration.[5][6]

Anticonvulsant Activity

CI-966 has shown efficacy in various animal models of epilepsy.[7]

Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species.

| Parameter | Species | Dose | Value | Reference(s) |

| tmax (oral) | Dog | 1.39 mg/kg | 0.7 hr | [7] |

| tmax (oral) | Rat | 5 mg/kg | 4.0 hr | [7] |

| t₁/₂ (IV) | Dog | 1.39 mg/kg | 1.2 hr | [7] |

| t₁/₂ (IV) | Rat | 5 mg/kg | 4.5 hr | [7] |

| Oral Bioavailability | Dog | 1.39 mg/kg | 100% | [7] |

| Oral Bioavailability | Rat | 5 mg/kg | 100% | [7] |

| Major Elimination Route | Dog | Oral [¹⁴C]CI-966 | Fecal (89%) | [7] |

| Major Elimination Route | Rat (bile-duct cannulated) | Oral [¹⁴C]CI-966 | Biliary (75%) | [7] |

Experimental Protocols

In Vitro GABA Uptake Assay

This protocol describes a method to determine the inhibitory activity of CI-966 on GAT-1 using a radiolabeled GABA uptake assay in synaptosomes.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

CI-966 hydrochloride

-

Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM glucose, pH 7.4)

-

Scintillation fluid

-

Homogenizer, centrifuges, scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

-

Resuspend the P2 pellet in Krebs-HEPES buffer.

-

-

GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of CI-966 hydrochloride or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of initial uptake rates.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold Krebs-HEPES buffer to remove unincorporated [³H]GABA.

-

Place the filters in scintillation vials with scintillation fluid.

-

-

Data Analysis:

-

Quantify the amount of [³H]GABA taken up by the synaptosomes using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a non-labeled GAT-1 inhibitor (e.g., tiagabine) or by conducting the assay at 4°C.

-

Calculate the percentage of inhibition for each concentration of CI-966.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the procedure for recording GABA-evoked currents in brain slices to assess the effect of CI-966 on GAT-1 function.

Materials:

-

Rodent brain slices (e.g., hippocampal or cortical)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for patch pipette

-

CI-966 hydrochloride

-

GABA

-

Patch-clamp amplifier, micromanipulator, microscope

Procedure:

-

Brain Slice Preparation:

-

Prepare acute brain slices (250-350 µm thick) from a rodent using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a brain slice to the recording chamber and perfuse continuously with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Record baseline GABA-evoked currents by brief, local application of GABA.

-

Bath-apply CI-966 hydrochloride at the desired concentration and allow it to equilibrate.

-

Record GABA-evoked currents in the presence of CI-966.

-

-

Data Analysis:

-

Measure the amplitude and duration of the GABA-evoked currents before and after the application of CI-966.

-

An increase in the amplitude and/or duration of the GABA-evoked current in the presence of CI-966 indicates inhibition of GAT-1.

-

In Vivo Anticonvulsant Activity Assessment

This section describes two standard models for evaluating the anticonvulsant efficacy of CI-966.

6.3.1 Maximal Electroshock (MES) Seizure Test

Materials:

-

Mice or rats

-

CI-966 hydrochloride

-

Vehicle control

-

Electroshock device with corneal electrodes

Procedure:

-

Administer CI-966 hydrochloride or vehicle to the animals (e.g., via intraperitoneal injection).

-

At the time of predicted peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.

-

Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of tonic hindlimb extension is considered a protective effect.

-

Calculate the percentage of animals protected at each dose and determine the ED₅₀.

6.3.2 Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Materials:

-

Mice or rats

-

CI-966 hydrochloride

-

Vehicle control

-

Pentylenetetrazol (PTZ)

Procedure:

-

Administer CI-966 hydrochloride or vehicle to the animals.

-

At the time of predicted peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. in mice).

-

Immediately place each animal in an individual observation chamber.

-

Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs lasting at least 5 seconds).

-

The absence of clonic seizures is considered a protective effect.

-

Calculate the percentage of animals protected at each dose and determine the ED₅₀.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a GAT-1 inhibitor like CI-966.

dot

Caption: Workflow for GAT-1 Inhibitor Screening.

Conclusion

CI-966 hydrochloride is a well-characterized, potent, and selective GAT-1 inhibitor. While its clinical development was halted, it remains an indispensable research tool for elucidating the role of GAT-1 and the broader GABAergic system in neuronal function and dysfunction. The data and protocols presented in this guide are intended to support researchers in the effective utilization of CI-966 for advancing our understanding of GABAergic neurotransmission and its therapeutic potential.

References

- 1. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]

- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]

- 7. Not all that glitters is gold: A guide to critical appraisal of animal drug trials in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioivt.com [bioivt.com]

- 10. homepages.gac.edu [homepages.gac.edu]

The Development of CI-966 Hydrochloride: A Technical Overview and Retrospective

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), emerged from the Parke-Davis research pipeline in the late 1980s and early 1990s as a promising candidate for the treatment of epilepsy and other neurological disorders. Its mechanism of action, centered on enhancing GABAergic neurotransmission by blocking the reuptake of gamma-aminobutyric acid (GABA), represented a targeted approach to central nervous system therapeutics. Despite demonstrating significant anticonvulsant, anxiolytic, and neuroprotective potential in preclinical models, the clinical development of CI-966 was abruptly halted during Phase I trials due to the manifestation of severe and unexpected neurological and psychiatric adverse effects. This technical guide provides an in-depth history of the development of CI-966 hydrochloride, detailing its synthesis, mechanism of action, preclinical pharmacology, and the pivotal clinical findings that led to its discontinuation.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synaptic concentration of GABA is tightly controlled by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Pharmacological inhibition of GATs, particularly the neuronally expressed GAT-1, presents a logical strategy for augmenting GABAergic signaling and thereby achieving therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.

CI-966 hydrochloride, chemically known as 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, was developed by Parke-Davis with this therapeutic rationale.[1] As a highly selective inhibitor of GAT-1, CI-966 was designed to increase the synaptic availability of GABA, thereby enhancing inhibitory neurotransmission.

Synthesis and Physicochemical Properties

Table 1: Physicochemical Properties of CI-966 Hydrochloride

| Property | Value |

| IUPAC Name | 1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride |

| Molecular Formula | C₂₃H₂₁F₆NO₃·HCl |

| Molecular Weight | 509.87 g/mol |

| CAS Number | 110283-66-4 |

Mechanism of Action and Pharmacology

CI-966 is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 reduces the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors. This enhancement of GABAergic neurotransmission results in a generalized inhibitory effect on the central nervous system.

In Vitro Potency and Selectivity

CI-966 demonstrates high potency for the human GAT-1 transporter. Studies on cloned human GABA transporters revealed its significant selectivity for GAT-1 over other GABA transporter subtypes.

Table 2: In Vitro Potency and Selectivity of CI-966

| Transporter | IC₅₀ (µM) |

| Human GAT-1 | 0.26[1] |

| Rat GAT-1 | 1.2 |

| GAT-2 | > 200-fold selectivity vs. GAT-1 |

| GAT-3 | > 200-fold selectivity vs. GAT-1 |

Preclinical Development

The preclinical evaluation of CI-966 hydrochloride showcased its potential as a broad-spectrum anticonvulsant and neuroprotective agent.

Experimental Protocols

A definitive, detailed protocol for CI-966 is not publicly available. However, a typical GAT-1 inhibition assay from that era would involve the following steps:

-

Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals, would be prepared from rat brain tissue (e.g., cerebral cortex) through a series of homogenization and centrifugation steps.

-

[³H]-GABA Uptake Assay:

-

Synaptosomes would be pre-incubated in a physiological buffer.

-

CI-966 hydrochloride at various concentrations would be added to the synaptosome suspension.

-

The uptake reaction would be initiated by the addition of a low concentration of radiolabeled GABA ([³H]-GABA).

-

After a short incubation period, the uptake would be terminated by rapid filtration through glass fiber filters, separating the synaptosomes from the incubation medium.

-

The radioactivity retained on the filters, representing the amount of [³H]-GABA taken up by the synaptosomes, would be measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of CI-966 that inhibits 50% of the specific [³H]-GABA uptake (IC₅₀) would be determined by non-linear regression analysis of the concentration-response curve.

While the specific models used for CI-966 are not exhaustively detailed in all publications, standard preclinical models for anticonvulsant screening in that period included:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Rodents (mice or rats) would be administered CI-966 hydrochloride or vehicle.

-

At the time of expected peak effect, a brief electrical stimulus would be delivered via corneal or ear-clip electrodes.

-

The animals would be observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The dose of CI-966 that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) would be calculated.

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures.

-

Rodents would be pre-treated with CI-966 hydrochloride or vehicle.

-

A convulsant dose of pentylenetetrazol would be administered subcutaneously.

-

The animals would be observed for a set period for the occurrence of clonic seizures.

-

The ED₅₀ for protection against clonic seizures would be determined.

-

Pharmacokinetics in Animals

Pharmacokinetic studies were conducted in rats and dogs to understand the absorption, distribution, metabolism, and excretion of CI-966.

Table 3: Pharmacokinetic Parameters of CI-966 in Animals

| Parameter | Rat (5 mg/kg oral) | Dog (1.39 mg/kg oral) |

| tₘₐₓ (hr) | 4.0 | 0.7 |

| t₁/₂ elimination (hr) | 4.5 | 1.2 |

| Oral Bioavailability | 100% | 100% |

| Major Excretion Route | Biliary (75%) | Fecal (89%) |

These data indicate that CI-966 is well-absorbed orally in both species. The primary route of elimination is through the feces, suggesting significant biliary excretion.

Clinical Development and Discontinuation

CI-966 hydrochloride entered Phase I clinical trials for the treatment of epilepsy. The study was designed to assess the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.

Phase I Clinical Trial Design (General Overview)

A typical Phase I trial for an antiepileptic drug during that time would have been a dose-escalation study:

-

Participants: A small number of healthy adult volunteers.

-

Design: Single-ascending dose or multiple-ascending dose cohorts.

-

Dosage: Starting with a very low dose, with subsequent cohorts receiving increasingly higher doses after the safety of the previous dose level was established.

-

Assessments: Close monitoring for adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters. Pharmacokinetic blood sampling would also be performed to determine parameters such as Cₘₐₓ, tₘₐₓ, and t₁/₂.

Adverse Events and Discontinuation

The Phase I trial of CI-966 revealed a dose-limiting and ultimately prohibitive safety profile. While doses between 1 and 10 mg were generally well-tolerated, higher doses produced severe adverse effects.[1]

-

25 mg dose: Produced memory deficits.[1]

-

50 mg dose: Resulted in a range of severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and prolonged psychotic adverse effects resembling schizophrenia and mania.[1]

These severe psychotomimetic and neurological adverse effects were deemed unacceptable, leading to the discontinuation of the clinical development of CI-966 hydrochloride. The adverse event profile was considered to be a direct consequence of the profound enhancement of GABAergic neurotransmission.

Conclusion and Retrospective Analysis

The development history of CI-966 hydrochloride serves as a significant case study in CNS drug development. While the compound demonstrated high potency and selectivity for its intended target and showed promising efficacy in preclinical models, its clinical translation was thwarted by an on-target, mechanism-based toxicity. The profound and widespread enhancement of GABAergic inhibition in the human brain led to unacceptable neurological and psychiatric side effects.

The story of CI-966 underscores the delicate balance required for modulating neurotransmitter systems and highlights the challenges of extrapolating preclinical safety data to humans. Although CI-966 itself was not a successful therapeutic, the knowledge gained from its development contributed to a deeper understanding of the role of GAT-1 in the brain and informed the development of subsequent GABAergic modulators with more favorable therapeutic windows.

References

An In-Depth Technical Guide on the Anticonvulsant Properties of CI-966 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which showed early promise as a novel anticonvulsant agent. By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, CI-966 enhances GABAergic neurotransmission, a key mechanism for controlling neuronal hyperexcitability that underlies epileptic seizures. This technical guide provides a comprehensive overview of the anticonvulsant properties of CI-966, detailing its mechanism of action, summarizing available preclinical data, and outlining the experimental protocols used in its evaluation. Despite its potent anticonvulsant effects, the clinical development of CI-966 was halted due to the emergence of severe adverse neurological and psychiatric effects at higher doses. This document aims to serve as a detailed resource for researchers in the fields of epilepsy, neuroscience, and pharmacology.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain. The development of new antiepileptic drugs (AEDs) with novel mechanisms of action is a critical area of research. One promising strategy involves the enhancement of GABAergic inhibition. CI-966 hydrochloride emerged as a significant compound in this area due to its high affinity and selectivity for GAT-1, a key protein responsible for clearing GABA from the synapse.

Mechanism of Action

CI-966 is a potent and selective, non-competitive inhibitor of the GABA transporter 1 (GAT-1) with an in vitro IC50 value of 0.26 μM.[1] GAT-1 is a presynaptic and glial membrane transporter that plays a crucial role in terminating the action of GABA by removing it from the synaptic cleft. By inhibiting GAT-1, CI-966 increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA-A and GABA-B receptors. This leads to increased chloride influx and potassium efflux, respectively, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This potentiation of GABAergic inhibition is the primary mechanism underlying the anticonvulsant effects of CI-966.

Signaling Pathway of CI-966 Action

References

Neuroprotective Effects of CI-966 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which has demonstrated neuroprotective properties in preclinical models of cerebral ischemia. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, CI-966 enhances GABAergic transmission. This guide provides a comprehensive overview of the neuroprotective effects of CI-966 and related GAT-1 inhibitors, detailing the mechanism of action, summarizing key quantitative data from relevant studies, outlining experimental protocols, and visualizing the implicated signaling pathways. The information presented is intended to serve as a technical resource for professionals in the fields of neuroscience research and drug development.

Introduction

CI-966 hydrochloride is a central nervous system depressant that acts as a highly potent and selective blocker of the GABA transporter 1 (GAT-1), with an IC50 of 0.26 μM.[1] This inhibition of GABA reuptake leads to increased extracellular concentrations of GABA, thereby augmenting GABAergic neurotransmission.[1] Initially investigated as a potential anticonvulsant and anxiolytic, CI-966 was also explored for its neuroprotective capabilities.[1] The enhancement of inhibitory signaling in the brain is a promising strategy to counteract the excessive neuronal excitation that is a hallmark of many neurological disorders, including ischemic stroke. While clinical development of CI-966 was discontinued (B1498344) due to adverse effects at higher doses, its potent neuroprotective actions in preclinical models remain a subject of significant scientific interest.[1]

Mechanism of Action

The primary mechanism of action for the neuroprotective effects of CI-966 hydrochloride is the inhibition of GAT-1.[1] GAT-1 is a key protein responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking GAT-1, CI-966 increases the availability of GABA in the synapse, leading to prolonged activation of both ionotropic GABA-A and metabotropic GABA-B receptors. This enhanced GABAergic signaling is thought to confer neuroprotection through several downstream effects, including the reduction of excitotoxicity, suppression of neuroinflammation, and activation of pro-survival signaling cascades. Studies on other GAT-1 inhibitors, such as tiagabine (B1662831), have shown that this mechanism can lead to a significant reduction in neuronal damage following an ischemic event.

Data Presentation: Neuroprotective Efficacy of GAT-1 Inhibitors

While specific quantitative data from the primary study on CI-966's neuroprotective effects in a gerbil ischemia model is not publicly detailed, studies on other selective GAT-1 inhibitors in similar models provide valuable insights into the potential efficacy of this class of compounds.

| Compound | Animal Model | Ischemia Model | Dosing Regimen | Key Findings | Reference |

| Tiagabine | Gerbil | Global Ischemia | 15 mg/kg, 30 min before ischemia | Significant neuroprotection (p<0.001) in the temperature-uncontrolled group. | [2] |

| Tiagabine | Rat | Focal Cerebral Ischemia (2h MCAo) | 10, 20, and 40 mg/kg, i.p., 2h after reperfusion | Dose-dependent reduction in brain infarction volume and improved neurobehavioral outcome. | [1] |

| NNC-711 | Gerbil | Bilateral Common Carotid Artery Occlusion | 0.5-1.0 mg/kg | Effective in protecting against ischemia-induced death of CA1 pyramidal neurons. | [3] |

Experimental Protocols

The following are representative experimental protocols for evaluating the neuroprotective effects of GAT-1 inhibitors in rodent models of cerebral ischemia.

Transient Forebrain Global Ischemia in Gerbils

This model is used to assess neuroprotection against neuronal damage in the hippocampus, particularly the vulnerable CA1 region.

Protocol:

-

Animal Preparation: Adult Mongolian gerbils are anesthetized.

-

Surgical Procedure: A ventral midline incision is made in the neck to expose both common carotid arteries.

-

Induction of Ischemia: Cerebral ischemia is induced by bilateral occlusion of the common carotid arteries with aneurysm clips for a specified duration (e.g., 5 minutes).

-

Reperfusion: The clips are removed to allow for reperfusion of the brain.

-

Drug Administration: The GAT-1 inhibitor (e.g., Tiagabine at 15 mg/kg) is administered intraperitoneally at a predetermined time point, such as 30 minutes before the ischemic insult.[2]

-

Post-Operative Care: Animals are monitored for recovery, and body temperature is maintained.

-

Outcome Assessment:

-

Histology: After a survival period (e.g., 7 or 28 days), animals are euthanized, and brains are processed for histological analysis (e.g., cresyl violet staining) to quantify neuronal survival in the hippocampal CA1 region.[2]

-

Behavioral Testing: Cognitive function can be assessed using tasks such as the radial-arm maze to evaluate working memory.[2]

-

Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)

This model mimics a common type of human stroke.

Protocol:

-

Animal Preparation: Adult rats (e.g., Wistar) are anesthetized.

-

Surgical Procedure: The middle cerebral artery (MCA) is occluded, typically by inserting a filament into the internal carotid artery to block the origin of the MCA.

-

Duration of Ischemia and Reperfusion: The occlusion is maintained for a specific period (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion.[1]

-

Drug Administration: The GAT-1 inhibitor (e.g., Tiagabine at 10, 20, or 40 mg/kg) is administered intraperitoneally at a specific time point, such as 2 hours after the onset of reperfusion.[1]

-

Outcome Assessment:

-

Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Neurobehavioral Scoring: Neurological deficits are assessed using a standardized scoring system to evaluate motor and sensory function.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying the neuroprotective effects of CI-966 hydrochloride.

Caption: Proposed neuroprotective signaling pathway of CI-966 hydrochloride.

Caption: Experimental workflow for in vivo neuroprotection studies.

Conclusion

CI-966 hydrochloride, as a potent and selective GAT-1 inhibitor, demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia. The mechanism, centered on the enhancement of GABAergic inhibition, offers a rational approach to mitigating the excitotoxic cascade that follows an ischemic insult. While the clinical development of CI-966 was halted, the compound and its analogues serve as valuable pharmacological tools for investigating the role of the GABAergic system in neuronal injury and protection. The data from related GAT-1 inhibitors like tiagabine and NNC-711 strongly support the therapeutic hypothesis. Further research into the downstream signaling pathways activated by GAT-1 inhibition may uncover novel targets for the development of neuroprotective agents with improved safety profiles. This guide provides a foundational resource for researchers aiming to build upon this promising area of investigation.

References

- 1. Dose-dependent neuroprotection with tiagabine in a focal cerebral ischemia model in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of tiagabine in transient forebrain global ischemia: an in vivo microdialysis, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-ischemic and cognition-enhancing properties of NNC-711, a gamma-aminobutyric acid reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

CI-966 hydrochloride chemical structure and properties

Introduction

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] By blocking GAT-1, CI-966 effectively increases the concentration and prolongs the action of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[4][5] This mechanism of action led to its investigation as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and as a neuroprotectant.[1][6]

Developed as a centrally active compound capable of crossing the blood-brain barrier, CI-966 showed promising anticonvulsant properties in various preclinical models.[2][4][7] However, its clinical development for epilepsy was halted during Phase I trials due to the emergence of severe neurological and psychiatric adverse effects at higher doses.[1] Despite its failure as a therapeutic drug, CI-966 remains a valuable pharmacological tool for researchers studying the GABAergic system and the role of GAT-1 in health and disease. This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and key experimental findings.

Chemical Structure and Physicochemical Properties

CI-966 hydrochloride is the salt form of the parent compound CI-966. Its chemical and physical properties are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | [8][9] |

| CAS Number | 110283-66-4 | [2][8][9] |

| Molecular Formula | C₂₃H₂₂ClF₆NO₃ | [8] |

| Molecular Weight | 509.87 g/mol | [2][8][9] |

| Purity | ≥98% (by HPLC) | [9] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol | [2][9][10] |

| Storage Conditions | Short term (days to weeks): Store at 0 - 4°C, desiccated. Long term (months to years): Store at -20°C. | [2][8] |

Mechanism of Action and Pharmacology

The primary pharmacological action of CI-966 is the selective inhibition of the GAT-1 transporter.[3] GAT-1 is crucial for clearing GABA from the synapse, thus terminating its inhibitory signal.[4] By blocking this transporter, CI-966 enhances GABA-mediated inhibition.[5]

CI-966 demonstrates high selectivity for GAT-1 over other GABA transporters.[2][9] This selectivity is critical for its targeted pharmacological effect. The compound's potency, measured by its half-maximal inhibitory concentration (IC₅₀), has been determined for several cloned human and rat transporters.

| Target Transporter | Species | IC₅₀ Value (μM) | Reference(s) |

| GAT-1 | Human | 0.26 | [1][2][3] |

| GAT-1 | Rat | 1.2 | [2][3] |

| GAT-2 | Rat | 297 | [3] |

| GAT-3 | Human | 333 | [3] |

| GAT-3 | Rat | 1140 | [3] |

| BGT-1 | Human | 300 | [3] |

The data clearly indicates that CI-966 is over 200-fold more selective for human GAT-1 compared to other GABA transporters like GAT-3 and BGT-1.[2][3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models demonstrated that CI-966 has excellent oral bioavailability and is rapidly absorbed.[7]

| Parameter | Dog | Rat | Reference(s) |

| Oral Dose | 1.39 mg/kg | 5 mg/kg | [7] |

| Tₘₐₓ (Time to Peak Concentration) | 0.7 hours | 4.0 hours | [3][7] |

| t₁/₂ (Elimination Half-life, IV) | 1.2 hours | 4.5 hours | [3][7] |

| Absolute Oral Bioavailability | 100% | 100% | [3][7] |

| Primary Excretion Route | Fecal (89%) | Biliary (75%) | [7] |

Clinical Development and Discontinuation

CI-966 was advanced into Phase I human clinical trials for the treatment of epilepsy.[1] While lower doses were tolerated, escalation to higher doses revealed a narrow therapeutic window and led to the emergence of severe adverse effects, ultimately causing the termination of its development.[1]

The severe psychotomimetic effects observed at the 50 mg dose were described as similar to schizophrenia or mania and were of prolonged duration, lasting several days.[1] This unacceptable safety profile prevented further clinical investigation.[1]

Experimental Protocols

Detailed experimental protocols are typically found within the primary research literature. Below is a generalized methodology for a GABA uptake inhibition assay, a fundamental experiment used to characterize compounds like CI-966.

Objective: To determine the IC₅₀ value of CI-966 for the GAT-1 transporter.

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK-293 or CHO) engineered to express the human GAT-1 transporter. Culture the cells to an appropriate confluency in multi-well plates.

-

Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Compound Preparation: Prepare a stock solution of CI-966 hydrochloride in DMSO. Create a series of dilutions in the assay buffer to cover a wide concentration range (e.g., from 1 nM to 100 μM).

-

Uptake Assay:

-

Wash the cells with the assay buffer.

-

Pre-incubate the cells for 10-20 minutes with the various concentrations of CI-966 or vehicle (DMSO) as a control.

-

Initiate the uptake reaction by adding a solution containing a low concentration of radiolabeled GABA (e.g., [³H]GABA) and continue incubation for a short period (e.g., 10-30 minutes) at room temperature or 37°C.

-

-

Termination and Washing: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer or detergent (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Radioactivity counts are proportional to the amount of GABA taken up by the cells.

-

Plot the percentage of inhibition of [³H]GABA uptake versus the logarithm of the CI-966 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.

-

Conclusion

CI-966 hydrochloride is a highly potent and selective GAT-1 inhibitor with a well-characterized pharmacological profile. Its ability to enhance GABAergic neurotransmission gave it a strong preclinical rationale as a novel anticonvulsant. However, the compound's clinical utility was ultimately limited by an unacceptably narrow therapeutic index, with severe CNS toxicity emerging at doses only slightly higher than those that were well-tolerated.[1] While not a viable therapeutic agent, CI-966 hydrochloride continues to serve as an important reference compound and research tool for elucidating the complex roles of the GAT-1 transporter in the central nervous system.

References

- 1. CI-966 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Pharmacokinetics, mass balance, and induction potential of a novel GABA uptake inhibitor, CI-966 HCl, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. CI 966 hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]

- 10. apexbt.com [apexbt.com]

CI-966 Hydrochloride: A Technical Guide to its GAT-1 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of CI-966 hydrochloride on the GABA transporter 1 (GAT-1). It includes quantitative data on its potency, detailed experimental protocols for assessing its activity, and a visualization of the relevant biological pathways.

Quantitative Data: IC50 Values

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] Its inhibitory potency, as determined by the half-maximal inhibitory concentration (IC50), varies between species. The compound displays significant selectivity for GAT-1 over other GABA transporter subtypes, such as GAT-2 and GAT-3.[2]

| Compound | Target | Species | IC50 Value | Reference |

| CI-966 Hydrochloride | GAT-1 | Human | 0.26 µM | Borden et al., 1994[1][2] |

| CI-966 Hydrochloride | GAT-1 | Rat | 1.2 µM | Borden et al., 1994 |

Experimental Protocol: [³H]GABA Uptake Assay

The determination of the IC50 value for CI-966 hydrochloride on GAT-1 is typically performed using a radiolabeled substrate uptake assay. The following is a detailed methodology based on standard protocols for assessing GAT-1 inhibition.

Objective: To measure the concentration-dependent inhibition of [³H]gamma-aminobutyric acid ([³H]GABA) uptake by CI-966 hydrochloride in cells expressing the GAT-1 transporter.

Materials:

-

Cell Line: Human embryonic kidney (HEK-293) cells or other suitable cell line stably or transiently expressing the human or rat GAT-1 transporter.

-

Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

-

Test Compound: CI-966 hydrochloride.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, pH 7.4 with NaOH).

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.

-

Instrumentation: Liquid scintillation counter, cell culture equipment.

Procedure:

-

Cell Culture and Plating:

-

Culture the GAT-1 expressing cells in appropriate media and conditions.

-

Plate the cells in 24- or 48-well plates at a density that allows for confluent monolayers on the day of the assay.

-

-

Preparation of Solutions:

-

Prepare a stock solution of CI-966 hydrochloride in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Prepare a working solution of [³H]GABA in assay buffer at a concentration near its Km for GAT-1 (typically in the low micromolar range).

-

-

Uptake Assay:

-

Wash the cell monolayers twice with pre-warmed assay buffer.

-

Pre-incubate the cells with the various concentrations of CI-966 hydrochloride or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate the uptake reaction by adding the [³H]GABA working solution to each well.

-

Incubate for a short, linear uptake period (e.g., 10-15 minutes) at room temperature or 37°C.

-

Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial and mix thoroughly.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT-1 inhibitor, such as tiagabine) from the total uptake.

-

Plot the percentage of specific [³H]GABA uptake against the logarithm of the CI-966 hydrochloride concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Visualization of Signaling Pathways

The following diagrams illustrate the key biological pathways related to GAT-1 function and its inhibition by CI-966 hydrochloride.

Caption: Overview of a GABAergic synapse.

Caption: Mechanism of GAT-1 inhibition by CI-966 HCl.

References

In Vivo Effects of CI-966 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, CI-966 hydrochloride effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism of action has been investigated for its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vivo effects of CI--966 hydrochloride, focusing on its anticonvulsant, neuroprotective, and neurochemical properties. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in the field.

Core Mechanism of Action: GAT-1 Inhibition

CI-966 hydrochloride exerts its pharmacological effects by selectively inhibiting the GABA Transporter 1 (GAT-1). GAT-1 is a presynaptic transporter responsible for the reuptake of GABA from the synaptic cleft back into the presynaptic neuron. This reuptake process terminates the inhibitory signal of GABA. By blocking GAT-1, CI-966 hydrochloride prolongs the presence of GABA in the synapse, leading to an overall enhancement of inhibitory neurotransmission.

Quantitative In Vivo Data

The following tables summarize the key quantitative data from in vivo studies of CI-966 hydrochloride.

Table 1: Pharmacokinetic Parameters of CI-966 Hydrochloride in Animal Models

| Species | Dose | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Primary Excretion Route |

| Rat | 5 mg/kg | Oral | 4.0 | 4.5 | 100 | Biliary (75%)[1] |

| Dog | 1.39 mg/kg | Oral | 0.7 | 1.2 | 100 | Fecal (89%)[1] |

| Dog | 1.39 mg/kg | IV | - | 1.2 | - | - |

Table 2: Anticonvulsant Activity of CI-966 Hydrochloride

Specific ED50 values for CI-966 in MES and PTZ seizure models were not available in the searched literature. The compound is known to exhibit anticonvulsant properties in various animal models.

Table 3: Neuroprotective Effects of CI-966 Hydrochloride in a Gerbil Model of Cerebral Ischemia[1]

| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (counts/10 min) | Hippocampal CA1 Neuronal Damage (%) |

| Sham | - | ~100 | 0 |

| Ischemia + Vehicle | - | ~400 | ~80 |

| Ischemia + CI-966 | 10 | ~200 | ~30 |

Detailed Experimental Protocols

Anticonvulsant Activity Assessment

This model is used to identify compounds that prevent the spread of seizures.

-

Animals: Male ICR mice (23 ± 3 g).

-

Drug Administration: The test compound, CI-966 hydrochloride, is administered orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

-

Seizure Induction: One hour after drug administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 200 ms) is delivered through corneal electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

This model is used to identify compounds that raise the seizure threshold.

-

Animals: Male Wistar rats.

-

Drug Administration: CI-966 hydrochloride is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

-

Seizure Induction: Thirty minutes after drug administration, a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) is administered.

-

Endpoint: The animals are observed for 30 minutes, and the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded.

-

Data Analysis: The dose of the compound that protects 50% of the animals from generalized seizures (ED50) is determined.

Neuroprotection Assessment in a Gerbil Model of Cerebral Ischemia[1]

-

Animals: Male Mongolian gerbils.

-

Ischemia Induction: Cerebral ischemia is induced by bilateral occlusion of the common carotid arteries for 5 minutes.

-

Drug Administration: CI-966 hydrochloride (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) shortly before the ischemic insult.

-

Behavioral Assessment: Locomotor activity is measured at 24 hours post-ischemia to assess functional outcome.

-

Histological Analysis: Four days after ischemia, the brains are perfusion-fixed, and hippocampal sections are stained to assess the extent of neuronal damage in the CA1 region.

-

Data Analysis: Locomotor activity and the percentage of surviving neurons in the CA1 region are compared between the treatment groups.

In Vivo Microdialysis for Extracellular GABA Measurement

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus or striatum).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Drug Administration: After a stable baseline of extracellular GABA is established, CI-966 hydrochloride is administered systemically (i.p. or p.o.) or locally through the microdialysis probe.

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: Changes in extracellular GABA levels from baseline are calculated and compared between different dose groups.

Discussion of In Vivo Effects

Anticonvulsant Effects

Neuroprotective Effects

In a gerbil model of global cerebral ischemia, CI-966 hydrochloride demonstrated significant neuroprotective effects. A 10 mg/kg intraperitoneal dose reduced post-ischemic hyperlocomotion and, more importantly, substantially decreased neuronal death in the vulnerable CA1 region of the hippocampus.[1] This suggests that by augmenting GABAergic inhibition, CI-966 can mitigate the excitotoxic cascade that leads to neuronal damage following an ischemic insult.

Neurochemical Effects

As a GAT-1 inhibitor, the principal neurochemical effect of CI-966 hydrochloride is the elevation of extracellular GABA levels. While specific quantitative data on the dose-dependent increase in GABA in different brain regions for CI-966 are not available in the reviewed literature, studies with other GAT-1 inhibitors have consistently shown a significant increase in extracellular GABA concentrations in areas such as the hippocampus and striatum, as measured by in vivo microdialysis.

Behavioral Effects and Adverse Events

Conclusion

CI-966 hydrochloride is a potent GAT-1 inhibitor with demonstrated anticonvulsant and neuroprotective effects in preclinical in vivo models. Its mechanism of action, centered on the enhancement of GABAergic neurotransmission, provides a strong rationale for its therapeutic potential. The provided experimental protocols offer a foundation for further investigation of this and similar compounds. However, a more detailed characterization of its dose-dependent effects on seizure control, extracellular GABA levels in various brain regions, and a thorough investigation of its behavioral profile at higher doses in animal models are necessary to fully understand its in vivo properties and to guide future drug development efforts targeting the GABAergic system.

References

An In-depth Technical Guide to CI-966 Hydrochloride and its Impact on GABAergic Transmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, CI-966 effectively increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission in the central nervous system (CNS). This mechanism of action led to its investigation as a potential anticonvulsant, anxiolytic, and neuroprotective agent. However, despite promising preclinical findings, the clinical development of CI-966 was halted due to the emergence of severe adverse neurological and psychiatric effects at higher doses in a Phase I human trial. This technical guide provides a comprehensive overview of the pharmacological profile of CI-966, its effects on GABAergic transmission, and detailed methodologies of key experimental procedures used in its evaluation.

Mechanism of Action

CI-966 acts as a highly potent and selective antagonist of the GABA transporter 1 (GAT-1).[1][2] GAT-1 is a sodium- and chloride-dependent transporter responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[3][4] By inhibiting GAT-1, CI-966 prolongs the presence of GABA in the synapse, leading to an amplification of GABAergic signaling. This indirect agonism at GABA receptors is the primary mechanism underlying its pharmacological effects.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the normal functioning of a GABAergic synapse and the point of intervention for CI-966.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of CI-966 hydrochloride.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC₅₀ (GAT-1) | Human | 0.26 µM | [1][2] |

| Rat | 1.2 µM | ||

| Selectivity | Over GAT-2, GAT-3, BGT-1 | >200-fold |

Table 2: Pharmacokinetic Parameters

| Parameter | Species | Dose | Tₘₐₓ (hr) | t₁/₂ (hr) | Bioavailability | Reference |

| Oral | Rat | 5 mg/kg | 4.0 | 4.5 | 100% | [5] |

| Dog | 1.39 mg/kg | 0.7 | 1.2 | 100% | [5] | |

| Intravenous | Rat | 5 mg/kg | - | 4.5 | - | [5] |

| Dog | 1.39 mg/kg | - | 1.2 | - | [5] |

Table 3: Human Clinical Trial (Phase I) - Adverse Effects

| Dose | Observed Effects | Reference |

| 1 - 10 mg | Well tolerated | [2] |

| 25 mg | Memory deficits | [2] |

| 50 mg | Severe neurological and psychiatric symptoms (memory deficits, myoclonus, tremors, unresponsiveness, psychotic adverse effects) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CI-966 hydrochloride on GABAergic transmission.

GABA Uptake Inhibition Assay ([³H]GABA Uptake in Synaptosomes)

This assay is fundamental for determining the potency of compounds like CI-966 in inhibiting GABA uptake.

Objective: To measure the dose-dependent inhibition of [³H]GABA uptake into isolated nerve terminals (synaptosomes) by CI-966.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer (composition in mM: NaCl 124, KCl 5, KH₂PO₄ 1.2, MgSO₄ 1.3, CaCl₂ 2.5, NaHCO₃ 26, glucose 10)

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

CI-966 hydrochloride solutions of varying concentrations

-

Scintillation fluid

-

Scintillation counter

-

Glass-fiber filters

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.

-

Add varying concentrations of CI-966 hydrochloride or vehicle control to the synaptosome aliquots and incubate for 10 minutes.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]GABA (e.g., 50 nM).

-

Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Non-specific uptake is determined by running parallel assays at 4°C.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of [³H]GABA uptake against the concentration of CI-966 to determine the IC₅₀ value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure the effect of systemic administration of CI-966 on extracellular GABA levels in a specific brain region (e.g., hippocampus).

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes (with a molecular weight cutoff that allows GABA to pass)

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

CI-966 hydrochloride solution for injection

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

-

Anesthetic (e.g., urethane)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Drill a small hole in the skull above the target brain region (e.g., hippocampus).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull with dental cement.

-

-

Microdialysis Sampling:

-

Allow the animal to recover from surgery (for chronic preparations) or proceed under anesthesia (for acute preparations).

-

Perfuse the microdialysis probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

Collect several baseline samples to establish a stable extracellular GABA concentration.

-

-

Drug Administration and Sample Collection:

-

Administer CI-966 hydrochloride (e.g., 5 mg/kg, i.p.) or vehicle.[6]

-

Continue collecting dialysate samples for several hours to monitor the change in extracellular GABA levels over time.

-

-

GABA Analysis:

-

Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection after derivatization with a fluorescent tag (e.g., o-phthaldialdehyde).

-

Quantify the GABA concentration by comparing the peak areas to those of known standards.

-

Express the results as a percentage change from the baseline GABA levels.

-

Electrophysiological Recording in Hippocampal Slices

This method is used to assess the functional consequences of increased extracellular GABA on neuronal activity.

Objective: To determine if CI-966 enhances the inhibitory effect of exogenously applied GABA on neuronal firing in the hippocampus.[6]

Materials:

-

Adult male Sprague-Dawley rats

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

-

Recording chamber for brain slices

-

Glass microelectrodes for recording and iontophoresis

-

Amplifier and data acquisition system

-

CI-966 hydrochloride

-

GABA solution for iontophoresis

Procedure:

-

Hippocampal Slice Preparation:

-

Rapidly decapitate the rat and dissect out the brain.

-

Prepare transverse hippocampal slices (e.g., 400 µm thick) in ice-cold, oxygenated aCSF using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Place a recording electrode in the CA1 pyramidal cell layer to record population spikes.

-

Place an iontophoretic electrode containing a GABA solution near the recording electrode.

-

Evoke population spikes by stimulating the Schaffer collateral pathway.

-

Apply GABA by microiontophoresis to inhibit the population spikes and establish a baseline inhibitory response.

-

-

Drug Application and Measurement:

-

Administer CI-966 hydrochloride systemically to the animal before slice preparation or add it to the perfusion medium.[6]

-

After a sufficient incubation period (e.g., 20-30 minutes), re-evaluate the inhibitory effect of the same iontophoretic application of GABA on the population spikes.[6]

-

An enhancement of GABA-induced inhibition of population spikes indicates a potentiation of GABAergic transmission.

-

Conclusion

CI-966 hydrochloride is a valuable research tool for investigating the role of GAT-1 and the consequences of enhanced GABAergic transmission. Its high potency and selectivity for GAT-1 make it a precise pharmacological probe. While its clinical development was terminated due to a narrow therapeutic window and severe adverse effects, the study of CI-966 has provided crucial insights into the complexities of modulating the GABAergic system. The severe psychotomimetic effects observed at high doses underscore the delicate balance of excitation and inhibition in the CNS and serve as a cautionary tale for the development of future GABAergic modulators. Further research with compounds like CI-966, utilizing the detailed methodologies described herein, will continue to advance our understanding of GABAergic neurotransmission in both normal and pathological brain states.

References

- 1. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 2. Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 4. GABA transporter - Wikipedia [en.wikipedia.org]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. Innovative clinical trial designs for future antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Discontinuation of CI-966 Hydrochloride Clinical Trials: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-966 hydrochloride, a potent and selective GABA transporter 1 (GAT-1) inhibitor, was a promising candidate for the treatment of epilepsy and anxiety. However, its clinical development was abruptly halted during Phase I trials. This technical guide provides a comprehensive overview of the discontinuation of CI-966 hydrochloride clinical trials, detailing the available data, experimental protocols, and the underlying mechanism of action that likely contributed to its adverse effects. The document synthesizes information from publicly available sources to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction